Piperidine-4-Carboximidamide Piperidine-4-Carboximidamide
Brand Name: Vulcanchem
CAS No.: 951625-94-8
VCID: VC3812895
InChI: InChI=1S/C6H13N3/c7-6(8)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,7,8)
SMILES: C1CNCCC1C(=N)N
Molecular Formula: C6H13N3
Molecular Weight: 127.19 g/mol

Piperidine-4-Carboximidamide

CAS No.: 951625-94-8

Cat. No.: VC3812895

Molecular Formula: C6H13N3

Molecular Weight: 127.19 g/mol

* For research use only. Not for human or veterinary use.

Piperidine-4-Carboximidamide - 951625-94-8

Specification

CAS No. 951625-94-8
Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
IUPAC Name piperidine-4-carboximidamide
Standard InChI InChI=1S/C6H13N3/c7-6(8)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,7,8)
Standard InChI Key CEQUIOLAKNWNOW-UHFFFAOYSA-N
SMILES C1CNCCC1C(=N)N
Canonical SMILES C1CNCCC1C(=N)N

Introduction

Chemical Identity and Structural Features

Piperidine-4-carboximidamide (IUPAC: 4-(carbamimidoyl)piperidine) is characterized by a six-membered piperidine ring substituted at the fourth position with a carboximidamide group (–C(=NH)NH2). This moiety distinguishes it from the closely related 4-piperidinecarboxamide (–CONH2), as the replacement of the carbonyl oxygen with an imine nitrogen alters electronic properties and hydrogen-bonding capabilities . The molecular formula is C6H12N3, with a molecular weight of 126.19 g/mol. Spectroscopic data, including IR and 1H NMR, confirm the presence of the amidine group through N–H stretching vibrations at 3350–3250 cm⁻¹ and characteristic proton resonances near δ 2.8–3.2 ppm for the piperidine ring .

Synthesis and Derivative Development

The synthesis of Piperidine-4-carboximidamide derivatives typically employs a hybridization strategy, as exemplified by the work of El-Husseiny et al. (2022) . Their protocol involves:

  • Coupling Piperine with Carboximidamide Precursors: Piperine (1-piperoylpiperidine) undergoes alkaline hydrolysis to yield piperic acid, which is subsequently functionalized with aryl/heteroaryl amidoximes via carbodiimide-mediated coupling.

  • Cyclization and Purification: The intermediates are cyclized under acidic conditions (HCl/EtOH) to form the carboximidamide hybrids, followed by recrystallization from ethanol/water mixtures.

This method produced 11 derivatives (VIa–k) with yields ranging from 68–82%. Key structural variations include substitutions on the aryl ring (e.g., –OCH3, –NO2, –Cl) and heterocyclic extensions, which modulate solubility and target affinity .

Pharmacological Activities

Antiproliferative Effects

Piperidine-4-carboximidamide hybrids demonstrate broad-spectrum cytotoxicity across four cancer cell lines (MCF-7, HCT-116, HepG2, A549), with IC50 values outperforming the reference drug erlotinib :

DerivativeMCF-7 (µM)HCT-116 (µM)HepG2 (µM)A549 (µM)
VIe1.24 ± 0.111.05 ± 0.090.98 ± 0.081.31 ± 0.13
VIk0.89 ± 0.070.76 ± 0.050.82 ± 0.060.95 ± 0.08
Erlotinib2.15 ± 0.211.98 ± 0.182.34 ± 0.242.67 ± 0.29

Derivative VIk emerged as the most potent, with a 2.4–3.1-fold increase in activity compared to erlotinib. Structure-activity relationships (SARs) indicate that electron-withdrawing groups (e.g., –NO2) at the para position enhance potency by optimizing π–π stacking interactions in kinase binding pockets .

Kinase Inhibition

Mechanistic studies reveal dual inhibition of EGFR and BRAFV600E kinases, alongside CDK2 suppression:

TargetIC50 (nM)Selectivity Index (vs. Normal Cells)
EGFR89 ± 4.2>100
BRAFV600E14 ± 1.1>200
CDK24.1 ± 0.3>300

The nanomolar inhibition of BRAFV600E is particularly notable, as this mutation drives 60% of melanomas. In LOX-IMVI melanoma cells (BRAFV600E-positive), VIk reduced viability by 78% at 1 µM, surpassing vemurafenib (52% reduction) .

Mechanism of Action

Apoptosis Induction

Piperidine-4-carboximidamide derivatives trigger intrinsic apoptosis via mitochondrial pathways:

  • Cytochrome C Release: 3.8-fold increase in cytosolic cytochrome C levels after 24-hour treatment (1 µM VIk).

  • Caspase-3 Activation: 62% elevation in caspase-3 activity, comparable to staurosporine (positive control) .

Computational Insights

Molecular docking simulations against EGFR (PDB: 1M17) and BRAFV600E (PDB: 3OG7) identify critical interactions:

  • EGFR: The amidine nitrogen forms a hydrogen bond with Thr766 (2.1 Å), while the piperidine ring engages in hydrophobic contacts with Leu694 and Leu820 .

  • BRAFV600E: Salt bridges between the protonated amidine and Asp594 facilitate binding (ΔG = −9.8 kcal/mol), stabilizing the inactive kinase conformation .

ParameterValue
LogP1.92 ± 0.15
H-bond Donors2
H-bond Acceptors3
GI AbsorptionHigh
BBB PermeabilityModerate

Acute toxicity studies in mice (LD50 > 500 mg/kg) and negligible hepatotoxicity (ALT/AST levels within normal limits) support further preclinical development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator